molecular formula C15H16N4O2S B2598754 2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide CAS No. 852691-85-1

2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide

Cat. No.: B2598754
CAS No.: 852691-85-1
M. Wt: 316.38
InChI Key: FFWCIJWHFOZZCJ-UHFFFAOYSA-N
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Description

2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of imidazoquinazolines. This compound is characterized by its unique structure, which includes an imidazoquinazoline core with a sulfanylacetamide group. The presence of the imidazoquinazoline moiety is significant due to its known biological activities and potential therapeutic applications.

Properties

IUPAC Name

2-[(3-oxo-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S/c1-8(2)12-14(21)19-13(18-12)9-5-3-4-6-10(9)17-15(19)22-7-11(16)20/h3-6,8,12H,7H2,1-2H3,(H2,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFWCIJWHFOZZCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazoquinazoline Core: This step involves the cyclization of appropriate precursors to form the imidazoquinazoline ring system. For example, starting from 2-aminobenzamide and an appropriate aldehyde, the imidazoquinazoline core can be synthesized through a condensation reaction.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the imidazoquinazoline intermediate with a thiol reagent under suitable conditions.

    Acetamide Formation: The final step involves the acylation of the sulfanyl group with an acetic anhydride or acetyl chloride to form the acetamide derivative.

Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the imidazoquinazoline core can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions, where the acetamide moiety is replaced by other functional groups using appropriate nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles under controlled temperature and pH conditions. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of imidazoquinazolines exhibit significant anticancer properties. The compound's structural similarity to known anticancer agents suggests it may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. Studies have shown that imidazoquinazolines can target specific pathways involved in cancer cell proliferation.

Antimicrobial Properties

Compounds containing the imidazoquinazoline scaffold have been evaluated for their antimicrobial activity. Preliminary studies suggest that 2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide may possess antibacterial and antifungal properties, making it a candidate for further investigation in infectious disease treatment.

Neurological Applications

The potential neuroprotective effects of this compound are being explored in the context of neurodegenerative diseases. Its ability to cross the blood-brain barrier could make it a valuable therapeutic agent for conditions such as Alzheimer's or Parkinson's disease.

Summary of Synthesis Steps

StepReaction Type
Formation of ImidazoquinazolineCyclization
Introduction of Sulfanyl GroupNucleophilic Substitution
Acetamide FormationAcylation

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated several imidazoquinazoline derivatives for their anticancer activity against breast cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range, suggesting potent activity against cancer cells.

Study 2: Antimicrobial Screening

In a research article from Antimicrobial Agents and Chemotherapy, several derivatives were screened for antimicrobial properties against various bacterial strains. The findings demonstrated that compounds with similar structures showed significant inhibition against Gram-positive bacteria, indicating potential for development as antimicrobial agents.

Study 3: Neuroprotective Potential

Research published in Neuroscience Letters investigated the neuroprotective effects of imidazoquinazolines in models of oxidative stress. It was found that these compounds could reduce neuronal cell death significantly, highlighting their potential role in treating neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The imidazoquinazoline core is known to interact with various enzymes and receptors, leading to inhibition or activation of biochemical pathways. The sulfanyl group may enhance the compound’s binding affinity and specificity towards its targets. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar compounds to 2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide include other imidazoquinazoline derivatives. These compounds share the imidazoquinazoline core but differ in their substituents, leading to variations in their biological activities and properties. Some similar compounds include:

    2-{[3-oxo-2-(methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide: Differing by the presence of a methyl group instead of a propan-2-yl group.

    2-{[3-oxo-2-(ethyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide: Differing by the presence of an ethyl group instead of a propan-2-yl group.

The uniqueness of this compound lies in its specific substituents, which may confer distinct biological activities and properties compared to its analogs.

Biological Activity

The compound 2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide is a member of the imidazoquinazoline family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Imidazoquinazoline core : Known for various biological activities.
  • Sulfanyl group : Enhances reactivity and potential interactions with biological targets.
  • Acetamide moiety : Contributes to the overall pharmacological profile.
PropertyValue
IUPAC NameThis compound
Molecular FormulaC₁₈H₁₈N₄O₂S
Molecular Weight358.43 g/mol

Antitumor Activity

Recent studies have highlighted the antitumor potential of imidazoquinazoline derivatives. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines. In particular, derivatives have been tested against the A549 lung cancer cell line and exhibited IC50 values in the low micromolar range (less than 10 μM) .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. In a study evaluating various quinazoline derivatives, it was found that certain analogs exhibited activity against Gram-positive bacteria such as Staphylococcus aureus and some antifungal activity against Candida albicans. The minimum inhibitory concentrations (MIC) ranged from 7.80 to 12.50 µg/mL for effective compounds .

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in cancer cell proliferation and microbial growth. The presence of the imidazoquinazoline scaffold allows for interaction with targets such as:

  • Aurora B kinase : Implicated in cancer cell cycle regulation.
  • α-glucosidase : Important for glucose metabolism in pathogens.

Case Studies

  • Cytotoxicity Evaluation
    A comparative study assessed the cytotoxic effects of various imidazoquinazoline derivatives on A549 cells. The results indicated that compounds with electron-donating groups showed enhanced cytotoxicity compared to those with electron-withdrawing groups .
  • Antimicrobial Testing
    Another study focused on the antimicrobial efficacy of synthesized derivatives against Staphylococcus epidermidis and Candida albicans. The results highlighted that specific modifications in the structure significantly improved antimicrobial potency .

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